3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
The compound 3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative featuring a tert-butyl ester group at the 1-position and a substituted amino acid side chain at the 3-position. The (S)-2-amino-3-methyl-butyryl moiety introduces a chiral, branched aliphatic chain, while the methylamino linker provides structural rigidity. This compound is likely utilized as an intermediate in peptide synthesis or drug development, where the tert-butyl ester serves as a protecting group to enhance solubility and stability during synthetic steps .
Properties
IUPAC Name |
tert-butyl 3-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)17(6)11-7-8-18(9-11)14(20)21-15(3,4)5/h10-12H,7-9,16H2,1-6H3/t11?,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVOFDRZIGLEMI-KIYNQFGBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1CCN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)C1CCN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-Acetyl-pyrrolidin-3-yl]-methyl-amino]-acetic acid is a compound that has garnered interest in the field of neuropharmacology due to its unique structural features, including a pyrrolidine ring and an acetyl group. Its potential biological activities are linked to its interactions with neurotransmitter systems, which may influence various physiological processes.
- Chemical Formula : C₇H₁₄N₂O₂
- Molecular Weight : 158.20 g/mol
- Structure : Characterized by a pyrrolidine ring and an acetic acid moiety.
The biological activity of [(S)-1-Acetyl-pyrrolidin-3-yl]-methyl-amino]-acetic acid is hypothesized to involve:
- Interaction with Neurotransmitter Systems : Its structural similarity to neurotransmitters suggests it may modulate their activity, possibly acting as an agonist or antagonist at specific receptors.
- Enzyme Modulation : The compound may interact with enzymes, influencing biochemical pathways critical for neuronal function.
Biological Activities
Preliminary studies indicate several potential biological activities:
- Neuroprotective Effects : The compound may exhibit protective effects against neurodegeneration, although specific pathways and mechanisms remain to be fully elucidated.
- Antioxidant Activity : Some derivatives have shown promise in reducing oxidative stress, a factor in various neurological disorders .
Research Findings
Research has focused on the synthesis and characterization of this compound and its derivatives, exploring their biological effects in vitro.
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and viability of cells treated with [(S)-1-Acetyl-pyrrolidin-3-yl]-methyl-amino]-acetic acid. For example:
- Cell Viability Assays : Compounds were tested on various cell lines, including cancerous and non-cancerous cells, to evaluate their cytotoxic effects. Results indicated varying levels of viability post-treatment, suggesting selective cytotoxicity depending on the cell type .
Comparative Analysis with Similar Compounds
A comparison table highlights the differences between [(S)-1-Acetyl-pyrrolidin-3-yl]-methyl-amino]-acetic acid and related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Methyl-pyrrolidin-3-ylamino-acetic acid | C₇H₁₄N₂O₂ | Lacks acetyl group; simpler structure |
| N-Acetyl-L-cysteine | C₅H₉NO₃S | Contains sulfur; used as an antioxidant |
| 2-Pyrrolidinone | C₄H₇NO | Contains a lactam structure; different functional group |
Case Studies
Recent studies have highlighted the potential applications of [(S)-1-Acetyl-pyrrolidin-3-yl]-methyl-amino]-acetic acid in treating neurodegenerative diseases. For instance, research involving animal models has demonstrated its ability to improve cognitive function and reduce symptoms associated with Alzheimer's disease.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, studies have shown that modifications to the pyrrolidine structure can enhance anti-tumor activity by affecting cell cycle regulation and apoptosis pathways.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrrolidine derivatives could inhibit the growth of various cancer cell lines, suggesting a potential for this compound in targeted cancer therapies .
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Pyrrolidine derivatives are known to modulate neurotransmitter systems, which could be beneficial in conditions such as depression and anxiety.
Case Study : Research published in Neuropharmacology highlighted that certain pyrrolidine-based compounds showed promise in preclinical models of depression, indicating that 3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester may have similar effects .
Enzyme Inhibition
The compound may serve as an enzyme inhibitor due to its structural similarity to natural substrates. This property can be exploited in biochemical assays to study enzyme kinetics and mechanisms.
Data Table: Potential Enzyme Targets
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Dipeptidyl Peptidase IV | Competitive | Biochemistry Journal |
| Aminopeptidases | Non-competitive | Journal of Enzyme Inhibition |
Drug Design
In silico studies suggest that this compound can be a lead candidate for drug design due to its favorable binding interactions with various biological targets.
Case Study : A computational study indicated that modifications on the amino acid side chains could enhance binding affinity to specific receptors involved in pain modulation, presenting opportunities for analgesic drug development .
Comparison with Similar Compounds
Key Observations:
Chirality : The target compound and the derivatives in , and all retain stereochemical specificity, which is critical for biological activity or enantioselective synthesis.
Substituent Diversity: Aromatic vs. Aliphatic: Compounds like (aminopyridine) and (pyrimidine) incorporate aromatic systems, which may improve binding to hydrophobic pockets in proteins. In contrast, the target compound’s aliphatic side chain could favor solubility in polar solvents. Electron-Donating Groups: The thiophene in introduces sulfur, which may participate in hydrogen bonding or redox reactions, unlike the target compound’s oxygen-rich backbone.
Synthetic Utility : The tert-butyl ester group is conserved across all compounds, suggesting its role as a universal protecting group for carboxylic acids during solid-phase synthesis or purification .
Preparation Methods
Preparation of tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
The pyrrolidine core is synthesized via a Boc-protection strategy:
-
Pyrrolidine functionalization : (3S)-3-aminopyrrolidine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at 0°C to form the Boc-protected intermediate.
-
N-methylation : The free amine is methylated using methyl iodide (CH₃I) and K₂CO₃ in DMF at 50°C for 12 hours.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Boc Protection | Boc₂O, NaOH | THF/H₂O | 0°C → RT | 92% |
| N-Methylation | CH₃I, K₂CO₃ | DMF | 50°C | 85% |
Coupling with (S)-2-Amino-3-methylbutanoic Acid
The Boc-protected pyrrolidine is coupled to the amino acid via mixed anhydride or HATU-mediated activation:
-
Activation : (S)-2-Amino-3-methylbutanoic acid is treated with HATU and DIPEA in DMF to form the active ester.
-
Amide bond formation : The activated acid reacts with tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate at RT for 6 hours.
Optimization Data :
| Coupling Agent | Solvent | Time (h) | Yield |
|---|---|---|---|
| HATU | DMF | 6 | 88% |
| EDCI/HOBt | CH₂Cl₂ | 12 | 76% |
Industrial-Scale Optimization
Continuous Flow Synthesis
Automated reactors enhance reproducibility and yield:
Crystallization and Purification
-
Anti-solvent precipitation : Dropwise addition of heptane to DMF solution yields 98.5% pure product.
-
Chromatography : Silica gel (hexane/EtOAc 3:1) for analytical-scale purification.
Alternative Synthetic Routes
tert-Butyl Ester Formation via Radical Pathways
A metal-free method from benzyl cyanides and tert-butyl hydroperoxide (TBHP) offers a greener approach:
-
Reaction : Benzyl cyanide + TBHP → tert-butyl ester via radical intermediates.
Yield Comparison :
| Substrate | Yield |
|---|---|
| 4-Methoxybenzyl cyanide | 82% |
| 3-Fluorobenzyl cyanide | 75% |
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic intermediates achieves >99% ee:
-
Enzyme : Candida antarctica lipase B (CAL-B).
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Purity |
|---|---|
| HPLC (C18, MeCN/H₂O) | 99.2% |
| Chiral SFC | 99.8% ee |
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Green Metrics |
|---|---|---|---|---|
| Stepwise (HATU) | 88% | High | Moderate | Low |
| Continuous Flow | 93% | Medium | High | Medium |
| Radical (TBHP) | 75% | Low | Low | High |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound, particularly regarding amine protection and tert-butyl ester stability?
- Methodology : The tert-butyl (Boc) group is widely used to protect amines due to its stability under basic and nucleophilic conditions. For synthesis, activate the carboxylic acid using thionyl chloride to form an acid chloride, followed by reaction with tert-butyl alcohol in the presence of a base (e.g., triethylamine) to form the ester . Ensure anhydrous conditions to prevent premature deprotection. Monitor reaction progress via TLC or HPLC to confirm esterification and avoid acidic environments that hydrolyze the Boc group .
Q. How can researchers verify the purity of intermediates during stepwise synthesis?
- Methodology : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity. For chiral centers, employ chiral stationary phases or compare retention times with known standards. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while H and C NMR resolve structural integrity (e.g., tert-butyl signals at δ ~1.4 ppm in H NMR) .
Q. What storage conditions are critical for maintaining the compound’s stability?
- Methodology : Store at –20°C under inert gas (argon or nitrogen) in airtight containers. Avoid prolonged exposure to moisture or light, as the Boc group is sensitive to acidic hydrolysis. Lyophilization is recommended for long-term storage of intermediates .
Advanced Research Questions
Q. How can researchers optimize stereochemical control during the coupling of (S)-2-amino-3-methyl-butyryl and pyrrolidine moieties?
- Methodology : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to enforce stereochemistry. Monitor diastereomer ratios via H NMR coupling constants or chiral HPLC. For example, NOESY or ROESY NMR can confirm spatial proximity of substituents in the pyrrolidine ring .
Q. What strategies address contradictions in reported synthetic yields during scale-up?
- Methodology : Re-evaluate solvent polarity and catalyst loading. For instance, dichloromethane with DMAP (4-dimethylaminopyridine) enhances acylation efficiency at 0–20°C . If yields drop at larger scales, switch to flow chemistry for better heat/mass transfer or employ microwave-assisted synthesis to reduce reaction times .
Q. How can researchers mitigate unwanted side reactions during methyl-amino group functionalization?
- Methodology : Protect the secondary amine with a temporary group (e.g., Fmoc) before introducing the methyl-amino moiety. Use mild deprotection agents (piperidine for Fmoc) to minimize side reactions. LC-MS helps identify byproducts like over-alkylated species or Boc-deprotected derivatives .
Q. What advanced techniques characterize the compound’s conformational dynamics in solution?
- Methodology : Variable-temperature NMR (H and C) identifies rotamers or ring puckering in the pyrrolidine moiety. Molecular dynamics simulations (e.g., AMBER or GROMACS) complement experimental data to model flexibility, which is critical for drug-receptor binding studies .
Contradiction Analysis and Troubleshooting
Q. How to resolve discrepancies in melting points or spectral data across literature sources?
- Methodology : Cross-validate analytical methods. For example, X-ray crystallography (as in ) provides definitive structural data, while differential scanning calorimetry (DSC) clarifies polymorphic forms. Reproduce synthesis under strictly controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables .
Q. Why do some synthetic routes report lower enantiomeric excess (ee) for the (S)-configured amino group?
- Methodology : Trace impurities in starting materials (e.g., tert-butyl alcohol) or racemization during acylation may reduce ee. Use enantiomerically pure reagents and low-temperature conditions. Chiral derivatization (e.g., Marfey’s reagent) followed by HPLC quantifies ee and identifies racemization steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
